molecular formula C8H13NO B6216809 3,3-dimethyl-1-azaspiro[3.3]heptan-2-one CAS No. 2758004-54-3

3,3-dimethyl-1-azaspiro[3.3]heptan-2-one

Cat. No.: B6216809
CAS No.: 2758004-54-3
M. Wt: 139.2
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Description

3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one is a spirocyclic compound characterized by its unique structure, which includes a nitrogen atom within a spiro ring system. This compound has garnered significant interest in the field of medicinal chemistry due to its potential as a bioisostere of piperidine, a common structural motif in many pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyl-1-azaspiro[3.3]heptan-2-one typically involves a [2+2] cycloaddition reaction between endocyclic alkenes and isocyanates. This reaction forms spirocyclic β-lactams, which are subsequently reduced using alane to yield the desired spirocyclic amine .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions typically target the β-lactam ring, converting it into amines.

    Substitution: The nitrogen atom in the spiro ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Alane (AlH3) is frequently used for reducing β-lactam rings.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: Oxo derivatives of the spirocyclic compound.

    Reduction: Amines derived from the reduction of the β-lactam ring.

    Substitution: Various substituted spirocyclic amines depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1-azaspiro[3.3]heptan-2-one involves its interaction with biological targets, mimicking the activity of piperidine-containing compounds. The nitrogen atom in the spiro ring system can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This compound’s unique structure allows it to fit into binding sites that are typically occupied by piperidine derivatives, thereby exerting its effects .

Comparison with Similar Compounds

Uniqueness: 3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one stands out due to its specific substitution pattern, which imparts unique steric and electronic properties. This makes it particularly valuable in drug design, where fine-tuning the interaction with biological targets is crucial.

Properties

CAS No.

2758004-54-3

Molecular Formula

C8H13NO

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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